molecular formula C9H10ClNO B1312018 3-Chloro-benzimidic acid ethyl ester CAS No. 827-64-5

3-Chloro-benzimidic acid ethyl ester

Cat. No.: B1312018
CAS No.: 827-64-5
M. Wt: 183.63 g/mol
InChI Key: OPYSSPVJNQBDQR-UHFFFAOYSA-N
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Description

3-Chloro-benzimidic acid ethyl ester: is an organic compound with the molecular formula C9H10ClNO It is a derivative of benzimidic acid, where the hydrogen atom on the nitrogen is replaced by an ethyl ester group, and a chlorine atom is substituted at the third position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-benzimidic acid ethyl ester typically involves the reaction of 3-chlorobenzonitrile with ethanol in the presence of a base, such as sodium ethoxide. The reaction proceeds through the formation of an intermediate imidate, which is then hydrolyzed to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-benzimidic acid ethyl ester can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The compound can be oxidized to form benzimidazole derivatives.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic substitution: Various substituted benzimidic acid esters.

    Hydrolysis: 3-Chloro-benzimidic acid.

    Oxidation: Benzimidazole derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-benzimidic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.

Biology: In biological research, this compound can be used to study the interactions of benzimidazole derivatives with biological targets, such as enzymes and receptors.

Medicine: this compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-benzimidic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the ester group play crucial roles in determining the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological effects.

Comparison with Similar Compounds

    3-Chloro-benzimidazole: Lacks the ester group but retains the chlorine substitution.

    Benzimidic acid ethyl ester: Lacks the chlorine substitution but retains the ester group.

    3-Chloro-benzonitrile: Lacks the ester group and the imidic acid moiety but retains the chlorine substitution.

Uniqueness: 3-Chloro-benzimidic acid ethyl ester is unique due to the presence of both the chlorine atom and the ester group, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-chlorobenzenecarboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPYSSPVJNQBDQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40456143
Record name Ethyl 3-chlorobenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-64-5
Record name Ethyl 3-chlorobenzene-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40456143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-benzimidic acid ethyl ester
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3-Chloro-benzimidic acid ethyl ester
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3-Chloro-benzimidic acid ethyl ester
Reactant of Route 4
3-Chloro-benzimidic acid ethyl ester

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